molecular formula C5HClF3NOS B1399765 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride CAS No. 1076197-53-9

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride

Cat. No.: B1399765
CAS No.: 1076197-53-9
M. Wt: 215.58 g/mol
InChI Key: SGABJULEEUQBHN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of photoredox catalysis has also been explored to enhance the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions to form corresponding amides and esters.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl chloride group.

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Oxidized Thiazole Derivatives: Resulting from oxidation reactions.

    Reduced Carbonyl Compounds: Produced via reduction reactions.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

    Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylthiazole: Similar structure but lacks the carbonyl chloride group.

    Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.

Uniqueness: 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is unique due to the combination of the trifluoromethyl group and the carbonyl chloride group attached to the thiazole ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3NOS/c6-3(11)2-1-12-4(10-2)5(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGABJULEEUQBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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